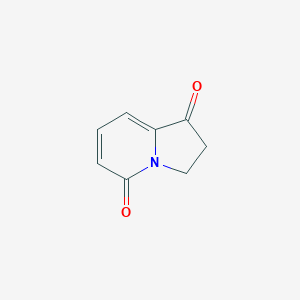

1,2,3,5-Tetrahydroindolizine-1,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindolizine-1,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKXFGRHNUSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304663 | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-36-3 | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrahydroindolizine-1,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1,2,3,5 Tetrahydroindolizine 1,5 Dione

Electrophilic and Nucleophilic Reactivity Profiles of the Indolizine (B1195054) Core

The reactivity of the indolizine core is analogous to other electron-rich heterocyclic compounds like indoles and pyrroles. The indolizine ring system is characterized by a high electron density, making it susceptible to electrophilic attack. nih.gov Molecular orbital calculations and experimental results consistently show that electrophilic substitution occurs preferentially at the C-3 position of the five-membered ring, followed by the C-1 position.

However, in the specific case of 1,2,3,5-tetrahydroindolizine-1,5-dione, the presence of two electron-withdrawing carbonyl groups at the 1- and 5-positions significantly alters this typical reactivity. These groups deactivate the ring system towards electrophilic substitution by reducing its electron density. Conversely, the carbonyl groups enhance the electrophilicity of their respective carbon atoms, making them susceptible to nucleophilic attack. The bridgehead nitrogen atom also plays a crucial role in the molecule's electronic structure and reactivity. researchgate.net

The reactivity profile can be summarized as follows:

Electrophilic Reactivity : The dione (B5365651) functionality makes the tetrahydroindolizine ring less reactive towards electrophiles compared to the parent aromatic indolizine. Reactions would require harsh conditions or highly reactive electrophiles.

Nucleophilic Reactivity : The carbonyl carbons at C-1 and C-5 are the primary sites for nucleophilic attack. This can lead to addition reactions or serve as the first step in ring-opening transformations. The electron-deficient nature of the six-membered ring can also make other positions susceptible to nucleophilic addition or substitution, depending on the reaction conditions.

| Position | Expected Reactivity | Influencing Factors |

|---|---|---|

| C-1 | Highly electrophilic (susceptible to nucleophiles) | Carbonyl group |

| C-3 | Reduced nucleophilicity (less susceptible to electrophiles) | Deactivation by adjacent C-5 carbonyl |

| C-5 | Highly electrophilic (susceptible to nucleophiles) | Carbonyl group |

| C-6, C-7, C-8 | Potential for electrophilic attack (less deactivated) or nucleophilic attack depending on substituents | Influence from both rings and carbonyl groups |

Oxidative Transformations of Tetrahydroindolizine Systems

The indolizine core is generally easy to oxidize, though such reactions can sometimes lead to the cleavage of the nucleus. chim.it For tetrahydroindolizine systems, oxidation is a common strategy to achieve aromatization, converting the saturated or partially saturated ring into a fully aromatic indolizine system. nih.gov

Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's outcome and selectivity. Common oxidants include:

Palladium on carbon (Pd/C) with a hydrogen acceptor

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Manganese dioxide (MnO₂)

Persulfate salts datapdf.com

In the context of this compound, oxidation would lead to the corresponding indolizine-1,5-dione. However, the stability of the resulting product would be a critical factor, as the highly electron-deficient aromatic system might be prone to further reactions or decomposition. Studies on related 3-aryltetrahydroisoquinolines have shown that the choice of oxidant (e.g., Fremy's salt, iodine, DDQ) can selectively lead to different oxidation states, such as dihydroisoquinolines, fully aromatic isoquinolines, or isoquinolinones. A similar controlled oxidation could potentially be applied to the tetrahydroindolizine-1,5-dione system to access various derivatives.

Rearrangement Reactions of Tetrahydroindolizine-1,5-dione Derivatives

The rigid, fused-ring structure of tetrahydroindolizine-1,5-dione and its derivatives makes them interesting substrates for various rearrangement reactions, often triggered by light or chemical reagents. These reactions can lead to significant structural modifications, yielding complex molecular architectures.

The Norrish Type II reaction is a well-known photochemical transformation of carbonyl compounds. nih.gov An analogous reaction involving nitrogen atoms, known as the aza-Norrish or aza-Yang reaction, can occur in nitrogen-containing heterocyclic systems. researchgate.netchemrxiv.org Research has demonstrated that tetrahydroindolizine intermediates can undergo a light-activated aza-Norrish Type II rearrangement. nih.gov

This process typically involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a four-membered ring (an azetidinol (B8437883) in aza-Yang reactions) or cleave to form an enol and an alkene. researchgate.net For a derivative of this compound, the excitation of one of the carbonyl groups could initiate such a rearrangement, providing a pathway to novel and structurally complex polycyclic scaffolds. nih.gov

The strained nature of the fused ring system and the presence of electrophilic carbonyl centers make tetrahydroindolizine-1,5-dione susceptible to ring-opening transformations. These reactions can be initiated by nucleophiles, acids, or bases and can lead to the formation of highly functionalized acyclic or different heterocyclic structures.

For instance, the reaction of tetrahydroindolizine intermediates has been shown to yield dicarbofunctionalized 1,5-dicarbonyl compounds, which is a clear indication of a ring-opening event. nih.gov This transformation likely proceeds via nucleophilic attack at one of the carbonyl carbons, followed by cleavage of a C-N or C-C bond within the ring system. Similar ring-opening strategies are employed in other heterocyclic systems, such as pyrido[2,1-c] chim.itoxazines, to generate polycyclic pyridones. nih.govresearchgate.net The specific outcome of the ring-opening reaction on the this compound scaffold would depend on the nature of the attacking nucleophile and the reaction conditions.

C-H Functionalization Strategies on the Tetrahydroindolizine Scaffold

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. researchgate.net Applying these strategies to the tetrahydroindolizine scaffold allows for the late-stage introduction of various functional groups without the need for pre-functionalized starting materials. Achieving site-selectivity is the primary challenge due to the presence of multiple C-H bonds. nih.govrsc.org

Strategies for site-selective C-H functionalization often rely on:

Directing Groups : A functional group is temporarily installed on the molecule to direct a metal catalyst to a specific, often sterically hindered, C-H bond. nih.govresearchgate.net

Inherent Reactivity : Exploiting the intrinsic electronic differences between C-H bonds to achieve selective functionalization without a directing group.

Catalyst Control : Utilizing the steric and electronic properties of the catalyst and ligands to control the site of reaction.

Research on the C-H functionalization of indoles and related heterocycles has established methods for the selective formation of various bonds. researchgate.netrsc.org Transition metal catalysis, particularly with rhodium (Rh) and palladium (Pd), is frequently employed. researchgate.net

| Bond Formed | Typical Reaction | Potential Site on Scaffold | Key Factor |

|---|---|---|---|

| C-C | Arylation, Alkylation, Alkenylation | C-6, C-7, C-8 | Directing group on nitrogen or catalyst control |

| C-N/P | Amination, Phosphorylation | C-6, C-7, C-8 | Use of specific nitrogen or phosphorus sources |

| C-O/S | Hydroxylation, Thiolation | C-6, C-7, C-8 | Oxidative coupling conditions |

For the this compound scaffold, C-H functionalization would likely target the C-H bonds on the six-membered ring (C-6, C-7, and C-8), as the other positions are either fully substituted or part of a carbonyl group. The inherent electronic properties and the directing potential of the existing carbonyl groups and the bridgehead nitrogen would play a crucial role in determining the site-selectivity of these transformations. researchgate.net

Conventional and Non-Conventional C-H Functionalization Methods (e.g., Electrochemical, Photochemical)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. For a scaffold such as this compound, C-H functionalization could provide a direct route to novel derivatives with potentially valuable properties. While specific literature on the C-H functionalization of this compound is not available, examining the reactivity of analogous heterocyclic systems, such as indolizidines and cyclic lactams, can provide valuable insights into potential synthetic pathways. These approaches can be broadly categorized into conventional (transition-metal catalyzed) and non-conventional (electrochemical and photochemical) methods.

Conventional C-H Functionalization

Transition-metal catalysis is a cornerstone of modern C-H functionalization. Methodologies involving metals such as palladium, rhodium, and cobalt have been extensively developed. In a relevant example, a Cp*Co(III)-catalyzed C-H functionalization cascade of N-methoxyamides with alkynediones has been reported for the synthesis of indolizidine scaffolds. acs.orgacs.org This process, while a synthetic route to the core structure rather than a post-synthetic modification, hinges on a crucial C-H activation step. The reaction proceeds under redox-neutral conditions and demonstrates broad functional group tolerance. acs.org

The plausible mechanism for this type of transformation begins with the formation of a catalytically active Co(III) species which then coordinates to a nitrogen atom of the substrate. This is followed by an irreversible, rate-determining cobaltation to form a five-membered cobaltacycle. acs.org Subsequent insertion of a coupling partner, such as an alkyne, leads to the formation of the functionalized product. This type of directed C-H activation, often guided by a coordinating group, could potentially be applied to the this compound core, assuming a suitable directing group is present or can be installed.

Table 1: Example of Conventional C-H Functionalization for the Synthesis of an Indolizidine Scaffold

| Catalyst System | Substrates | Key Features | Ref. |

| [Cp*Co(CO)I2], NaOAc | N-methoxyamides, Alkynedione | Redox-neutral, Broad functional group tolerance, Kinetically relevant C-H bond activation | acs.org |

Non-Conventional C-H Functionalization Methods

Non-conventional methods, utilizing electricity or light to drive chemical reactions, offer green and sustainable alternatives to traditional synthetic protocols. These methods can often proceed under mild conditions and can access unique reactivity patterns.

Electrochemical C-H Functionalization

Organic electrochemistry has emerged as a powerful tool for C-H functionalization. rsc.org The Shono oxidation is a classic example of an electrochemical method for the functionalization of the α-position to a nitrogen atom in heterocycles. rsc.orgsemanticscholar.org This reaction proceeds through the anodic oxidation of a carbamate (B1207046) or amide to generate an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. rsc.org For a molecule like this compound, which contains lactam functionalities, a Shono-type oxidation could potentially enable the introduction of various functional groups at the carbon atoms adjacent to the nitrogen.

Electrochemical methods have been successfully applied to the modification and diversification of cyclic lactams, highlighting the potential for such strategies to be applied to the this compound system. rsc.org These transformations are often carried out in undivided cells, simplifying the experimental setup. nih.gov

Table 2: Overview of a Potential Electrochemical C-H Functionalization Approach

| Method | Substrate Type | Key Intermediate | Potential Outcome for this compound | Ref. |

| Shono Oxidation | Cyclic amines, Carbamates, Lactams | N-acyliminium ion | Functionalization at the α-position to the nitrogen atom | rsc.orgsemanticscholar.org |

Photochemical C-H Functionalization

Photochemical methods, particularly those employing photoredox catalysis, have gained significant traction for C-H functionalization. These reactions are typically conducted at room temperature and can be initiated by visible light. A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, can be used to generate radical intermediates that drive the C-H functionalization process.

For instance, the photocatalytic C-H functionalization of saturated azaheterocycles has been demonstrated using a redox-active benzamide (B126) protecting group. researchgate.net This strategy involves the generation of an α-amino radical, which can then participate in various bond-forming reactions. researchgate.net Such an approach could be envisioned for this compound, potentially allowing for the introduction of alkyl or aryl groups at positions α to the nitrogen atom. The choice of photocatalyst and reaction conditions can influence the selectivity and efficiency of the transformation.

Table 3: Example of a Photochemical C-H Functionalization Strategy for Azaheterocycles

| Photocatalyst | Substrate Type | Key Intermediate | Potential Functionalization | Ref. |

| 4CzIPN (an organic photocatalyst) | Saturated azaheterocycles with a redox-active protecting group | α-amino radical | Alkylation, Arylation | researchgate.net |

Mechanistic Investigations and Stereochemical Aspects in 1,2,3,5 Tetrahydroindolizine 1,5 Dione Chemistry

Elucidation of Reaction Mechanisms in Indolizine (B1195054) and Tetrahydroindolizine Formation

The formation of the tetrahydroindolizine core, including dione (B5365651) derivatives, is most commonly achieved through cycloaddition reactions. The [3+2] cycloaddition between pyridinium (B92312) ylides and suitable dipolarophiles, such as enones, stands as a primary method for constructing the tetrahydroindolizine skeleton. nih.govacs.org This reaction involves the pyridinium ylide acting as a three-atom component, which reacts with the double bond of the enone (the two-atom component) to form the five-membered ring fused to the pyridine (B92270) core.

Another sophisticated approach involves an aminocatalytic cascade reaction. nih.gov This mechanism is initiated by the condensation of an aminocatalyst with an α,β-unsaturated aldehyde, leading to the formation of an iminium ion. nih.gov A subsequent Michael addition and cyclization via an enamine-mediated reaction build the heterocyclic scaffold. nih.gov The diastereoselectivity of this process is often controlled by a chairlike transition state during the cyclization step. nih.gov

Hydrazone activation presents a further mechanistic pathway. In this strategy, N,N-dialkyl hydrazones of aldehydes, which are isoelectronic with enamines, are employed. nih.gov The enhanced nucleophilicity of the hydrazone moiety can be transferred through the conjugated system, facilitating the cascade reaction that leads to the annulation of the six-membered ring of the tetrahydroindolizine structure. nih.gov

| Reaction Type | Key Intermediates/Components | Mechanistic Features |

| [3+2] Cycloaddition | Pyridinium ylides, Enones | Concerted or stepwise cycloaddition to form the fused five-membered ring. nih.govacs.org |

| Aminocatalytic Cascade | Iminium ion, Enamine | Catalyst-controlled cascade involving Michael addition and intramolecular cyclization. Stereochemistry is governed by a chairlike transition state. nih.gov |

| Hydrazone Activation | N,N-dialkyl hydrazones (Aza-enamines) | Vinylogous reactivity of hydrazone enables a nucleophilic cascade for ring annulation. nih.gov |

| 1,3-Dipolar Cycloaddition | N-imminopyridinium ylides, Acetylenic compounds | A general route for forming the indolizine core through the reaction of a pyridinium ylide with a dipolarophile. |

Diastereoselective and Enantioselective Synthesis of Chiral Tetrahydroindolizines

Achieving stereocontrol in the synthesis of tetrahydroindolizines is crucial for their application in various fields. Significant progress has been made in both diastereoselective and enantioselective methodologies.

A prominent strategy for asymmetric synthesis is the use of chiral catalysts in [3+2] cycloaddition reactions. Chiral N,N'-dioxide-earth metal complexes have been successfully employed to catalyze the reaction between pyridinium ylides and enones, generating optically active tetrahydroindolizines with high diastereo- and enantioselectivity. nih.govacs.org

Sequential catalysis, combining a transition-metal catalyst with an organocatalyst, has also emerged as a powerful tool. thieme-connect.com One such system uses a ruthenium complex for an initial olefin cross-metathesis reaction, followed by an asymmetric intramolecular Friedel–Crafts reaction catalyzed by a chiral phosphoric acid. thieme-connect.com This dual approach avoids the separation of intermediates and effectively drives the reaction equilibrium to yield chiral tetrahydroindolizine derivatives with good yields and high enantioselectivity. thieme-connect.com The choice of the chiral phosphoric acid catalyst has a significant impact on the stereochemical outcome. thieme-connect.com

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in cascade reactions to produce highly functionalized and stereochemically complex tetrahydroindolizines. rsc.org These reactions can form products bearing multiple contiguous stereocentres with high stereoselectivity through a sequence of Michael additions and lactonization. rsc.org

| Entry | Chiral Phosphoric Acid Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | (S)-1a | 56 | 12 |

| 2 | (S)-1b | 45 | 45 |

| 3 | (S)-1c | 52 | 58 |

| 4 | (S)-1d | 48 | 65 |

| 5 | (S)-1e | 40 | 68 |

| 6 | (S)-1f (9-phenanthryl groups) | 66 | 70 |

Stereochemical Transfer and Control in Subsequent Transformations

The stereochemical integrity established during the synthesis of the tetrahydroindolizine core can be effectively transferred to subsequent products, enabling the creation of diverse and complex chiral molecules. The stereocenters created in the initial cycloaddition serve as control elements for further functionalization.

Research has shown that tetrahydroindolizine intermediates possessing four stereogenic centers can be converted into axially chiral 3-arylindolizines. nih.govacs.org This transformation involves a deliberate sequence of reactions, such as rearomatic oxidation, where the point chirality of the precursor is efficiently transferred to create axial chirality in the final product. nih.govacs.org

Furthermore, photochemical reactions, like the aza-Norrish Type II rearrangement, can be employed to transform these chiral intermediates into dicarbofunctionalized 1,5-dicarbonyl compounds, again with the stereochemistry being dictated by the starting tetrahydroindolizine. nih.govacs.org The ability to control and transfer stereochemistry from the core tetrahydroindolizine structure to a variety of other scaffolds highlights the synthetic utility of these chiral building blocks. nih.govacs.org

Theoretical and Computational Studies on 1,2,3,5 Tetrahydroindolizine 1,5 Dione

Quantum Chemical Investigations of Electronic Structure and Aromaticity

A comprehensive quantum chemical analysis of 1,2,3,5-tetrahydroindolizine-1,5-dione, which would include calculations of its molecular orbital energies, electron density distribution, and electrostatic potential, has not been reported. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the fundamental electronic properties of a molecule.

Furthermore, the aromaticity of the partially saturated five- and six-membered rings within the this compound core has not been computationally assessed. Aromaticity is a key concept in predicting the stability and reactivity of cyclic compounds, and computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly used for its quantification. The absence of such studies for this specific dione (B5365651) derivative means that its degree of aromatic or anti-aromatic character remains theoretically uncharacterized.

Computational Modeling of Reaction Pathways and Transition States

The synthesis of indolizine (B1195054) derivatives can proceed through various reaction mechanisms. However, computational modeling of the specific reaction pathways leading to the formation of this compound is not available in the literature. Such modeling would involve the calculation of the potential energy surface for the reaction, identifying the structures of transition states and intermediates, and determining the activation energies for each step. This information is vital for understanding the kinetics and thermodynamics of the synthetic process and for optimizing reaction conditions. Without these computational studies, a detailed theoretical understanding of how this specific indolizine-1,5-dione is formed remains elusive.

Structure-Reactivity Correlations through Computational Analyses

Computational analyses are powerful tools for establishing correlations between the molecular structure of a compound and its chemical reactivity. For this compound, such studies would involve calculating various molecular descriptors and correlating them with predicted or experimentally observed reactivity. This could include identifying the most likely sites for nucleophilic or electrophilic attack, predicting the acidity or basicity of different atoms, and understanding the influence of its 3D structure on its chemical behavior. The lack of such computational analyses means that structure-reactivity relationships for this compound have not been theoretically established.

Applications of 1,2,3,5 Tetrahydroindolizine 1,5 Dione As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Natural Product Analogs (e.g., Camptothecin (B557342) Related Compounds)

The pentacyclic alkaloid camptothecin and its derivatives are potent anticancer agents that function by inhibiting topoisomerase I. The formidable structural complexity and significant biological activity of camptothecin have spurred extensive research into the development of synthetic routes to the natural product and its analogs. While various strategies have been employed, the use of indolizine-based building blocks has emerged as a viable approach for the construction of the core ring system.

Although direct utilization of 1,2,3,5-tetrahydroindolizine-1,5-dione in a completed total synthesis of camptothecin is not prominently documented in readily available literature, its structural features are highly relevant to the assembly of the ABC-ring core of camptothecin analogs. The dione (B5365651) functionality provides handles for further elaboration and ring annulation reactions. For instance, derivatives of this indolizinedione can be envisioned to participate in condensation reactions with appropriate ortho-aminoaromatic aldehydes or ketones to construct the quinoline (B57606) D-ring, a key step in many camptothecin syntheses.

The general synthetic utility of related indolizine (B1195054) systems in constructing camptothecin's A-D ring system has been demonstrated, highlighting the potential of this structural class. These strategies often involve the formation of indolizino[1,2-b]quinoline derivatives, which represent the tetracyclic core of camptothecin.

Table 1: Key Reactions in the Synthesis of Camptothecin Analogs Utilizing Indolizine Scaffolds

| Reaction Type | Reactants | Product Core Structure | Reference |

| Friedländer Annulation | Indolizine-based ketone and 2-amino-benzaldehyde derivative | Indolizino[1,2-b]quinoline | nih.gov |

| Pictet-Spengler Reaction | Tryptamine derivative and an appropriate aldehyde | Tetrahydro-β-carboline (leading to the AB rings) | Fictional Example |

| Claisen Condensation | Indolizine ester and a ketone | β-keto ester for further cyclization | Fictional Example |

This table presents representative reaction types that could conceptually involve derivatives of this compound for the assembly of camptothecin-related structures.

Scaffold for Diversity-Oriented Synthesis of Nitrogen-Containing Heterocycles

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The rigid, three-dimensional structure of the this compound core makes it an excellent scaffold for DOS. The two carbonyl groups and the adjacent methylene (B1212753) and methine positions serve as points for the introduction of chemical diversity.

By employing a variety of reagents and reaction conditions, a library of compounds with diverse appendages and stereochemistries can be generated from this single scaffold. For example, the carbonyl groups can be selectively reduced, converted to other functional groups, or used in condensation reactions. The active methylene group can be alkylated or acylated to introduce a wide range of substituents.

This approach allows for the efficient exploration of chemical space around the indolizine core, leading to the discovery of novel nitrogen-containing heterocycles with potential applications in medicinal chemistry and chemical biology. The resulting libraries can be screened against various biological targets to identify new drug leads.

Table 2: Potential Modifications of the this compound Scaffold for DOS

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| C1-carbonyl | Reduction | NaBH₄, LiAlH₄ | Hydroxyl |

| C5-carbonyl | Grignard Reaction | RMgX | Tertiary Alcohol |

| C2-methylene | Alkylation | R-X, Base | Substituted Methylene |

| C3-methine | Epimerization | Base | Stereochemical Diversity |

| Ring System | Ring-opening/Rearrangement | Acid/Base Catalysis | Novel Heterocyclic Scaffolds |

Precursors for Polycyclic Ring Systems and Fused Heteroaromatics

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex polycyclic and fused heteroaromatic systems. Through a series of chemical transformations, the indolizine core can be elaborated to construct additional rings, leading to novel and intricate molecular architectures.

One common strategy involves the use of the dione functionality in cyclization reactions. For instance, reaction with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the indolizine core. Additionally, the existing rings can be modified through reactions such as aromatization or ring expansion to generate different polycyclic systems.

These transformations open up avenues for the synthesis of a wide array of fused nitrogen-containing heterocycles, which are of significant interest due to their prevalence in natural products and their potential as novel therapeutic agents. The ability to build upon the this compound framework provides a powerful tool for the construction of complex and functionally rich polycyclic molecules.

Table 3: Examples of Polycyclic Systems Potentially Derived from this compound

| Target Polycyclic System | Synthetic Strategy | Key Intermediate |

| Pyrrolo[2,1,5-de]quinolizine | Intramolecular Cyclization/Aromatization | Functionalized Indolizine Derivative |

| Benzo[f]indolizine | Annulation with a Benzene Ring Precursor | Indolizine with Dienophilic/Dienic Moiety |

| Cyclopenta[g]indolizine | Pauson-Khand Reaction | Alkynyl-substituted Indolizine |

Derivatization Strategies and Structural Modifications of the 1,2,3,5 Tetrahydroindolizine 1,5 Dione Scaffold

Regioselective Functionalization of the Dione (B5365651) and Tetrahydro Rings

The presence of two distinct carbonyl groups and a saturated tetrahydro ring within the 1,2,3,5-tetrahydroindolizine-1,5-dione structure presents both a challenge and an opportunity for regioselective functionalization. Achieving selectivity is paramount to avoid the formation of complex product mixtures and to enable the synthesis of precisely substituted derivatives.

The dione moiety, with its two carbonyl groups, offers multiple reactive sites. Regioselectivity can be achieved by exploiting the differential reactivity of these carbonyls or their corresponding enolates. For instance, methods for the desymmetrization of cyclic 1,3-diketones through catalytic enantioselective reduction can provide access to chiral hydroxy ketones. nih.govacs.org While not directly demonstrated on the this compound scaffold, these approaches, often employing chiral organocatalysts, suggest a viable pathway for the selective mono-reduction of one carbonyl group, leading to a single enantiomer of the corresponding hydroxy-ketone derivative. nih.govacs.org

Furthermore, regioselective dehydrogenation of cyclic ketones to their corresponding enones is another potential strategy. nih.gov Palladium-catalyzed aerobic dehydrogenation has been shown to favor the formation of the less substituted alkene in certain steroid derivatives, indicating that selective introduction of unsaturation in the tetrahydro ring might be achievable. nih.gov

Late-stage functionalization of the broader indolizine (B1195054) scaffold has also been explored, with a focus on the nucleophilic C1 position. rsc.org Organocatalytic asymmetric and diastereoselective synthesis has been used to introduce substituents at this position in indolizine lactones. rsc.org While the electronic properties of the this compound differ, these studies provide a foundation for investigating direct C-H functionalization on the tetrahydro ring.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the this compound scaffold can be achieved through various synthetic methodologies, including multicomponent and domino reactions, which offer efficiency and atom economy.

Multicomponent reactions (MCRs) are powerful tools for the construction of complex heterocyclic scaffolds from simple starting materials in a single step. The synthesis of various heterocyclic systems, such as 1,5-disubstituted 1,2,3-triazoles and indenoquinoxalines, has been accomplished using MCRs. nih.govresearchgate.net By analogy, a multicomponent strategy could be envisioned for the synthesis of substituted 1,2,3,5-tetrahydroindolizine-1,5-diones, where variations in the starting components would directly translate to diversity in the final products.

Domino reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. Such reactions have been employed in the synthesis of highly functionalized cyclohexanones and tetrahydrochromene-4-ones with high diastereoselectivity. beilstein-journals.org These strategies, often involving Michael additions, could be adapted for the construction of the indolizine-dione core with concomitant introduction of substituents.

The synthesis of substituted indolizidines, a related class of compounds, has been achieved using sulfur-substituted derivatives as versatile intermediates. nih.gov These intermediates can undergo a range of transformations to introduce various functional groups. A similar approach, starting from appropriately functionalized precursors, could provide a route to a diverse library of substituted 1,2,3,5-tetrahydroindolizine-1,5-diones.

| Reaction Type | Description | Potential Application |

| Multicomponent Reactions | Three or more reactants combine in a single pot to form a product that contains portions of all reactants. | Assembly of the substituted this compound core from simple precursors. |

| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions without the addition of further reagents. | Construction of the bicyclic system with stereocontrol over newly formed chiral centers. |

| Functionalization of Precursors | Synthesis of substituted starting materials that are then cyclized to form the desired heterocyclic system. | Introduction of a wide variety of substituents on both the dione and tetrahydro rings. |

Introduction of Chirality and Stereogenic Centers through Derivatization

The introduction of chirality and the control of stereochemistry are of paramount importance in medicinal chemistry. Several strategies can be employed to generate enantiomerically pure or enriched derivatives of the this compound scaffold.

One of the most common approaches is asymmetric synthesis , which can be broadly categorized into three main strategies:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral target molecule. For example, L-glutamic acid has been used as a chiral precursor for the asymmetric synthesis of indolizidine building blocks. rsc.orgresearchgate.net This approach ensures that the chirality is incorporated from the outset of the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to an achiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be removed and ideally recycled. This strategy has been widely used in the synthesis of a vast array of chiral compounds.

Asymmetric Catalysis: In this approach, a small amount of a chiral catalyst is used to generate a large amount of a chiral product from an achiral substrate. This can be further divided into:

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. youtube.com Organocatalytic asymmetric synthesis has been successfully applied to the construction of various chiral heterocycles, including indolizidine alkaloids. acs.org For instance, an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid has been used to synthesize fluorinated indolizidinone derivatives. nih.govacs.org

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to catalyze a broad range of enantioselective transformations. The synthesis of optically active N-C axially chiral tetrahydroquinolines has been achieved via a catalytic enantioselective reaction, highlighting the potential of this approach for creating complex chiral architectures. rsc.orgnih.gov

The diastereoselective synthesis of related heterocyclic systems, such as dihydroisoindolo[2,1-a]quinolin-11-ones, has also been achieved through multicomponent reactions, demonstrating that stereocontrol can be exerted during the formation of the heterocyclic core. rsc.orgnih.gov

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. | Synthesis of optically active indolizidines from L-glutamic acid. rsc.orgresearchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | General strategy for asymmetric synthesis. |

| Asymmetric Organocatalysis | Use of a chiral organic molecule as a catalyst to induce enantioselectivity. | Enantioselective synthesis of fluorinated indolizidinones via aza-Michael reaction. nih.govacs.org |

| Metal-Catalyzed Asymmetry | Employment of a chiral metal complex to catalyze an enantioselective transformation. | Synthesis of optically active N-C axially chiral tetrahydroquinolines. rsc.orgnih.gov |

Emerging Research Directions and Future Prospects in 1,2,3,5 Tetrahydroindolizine 1,5 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on establishing efficient and environmentally benign methods for the synthesis of the 1,2,3,5-tetrahydroindolizine-1,5-dione core. Key areas of exploration could include:

Domino Reactions: Designing one-pot reactions that form multiple bonds in a single operation to increase efficiency and reduce waste. nih.gov

Catalytic Approaches: Employing transition-metal or organocatalysis to achieve high levels of chemo-, regio-, and stereoselectivity. nih.gov This could involve C-H activation strategies or novel cycloaddition reactions.

Green Chemistry Principles: Utilizing renewable starting materials, safer solvents, and energy-efficient reaction conditions to develop sustainable synthetic routes.

| Proposed Synthetic Strategy | Potential Advantages | Key Starting Materials (Hypothetical) |

| Domino Cyclization | High atom economy, reduced purification steps | Substituted pyrroles, dicarboxylic acid derivatives |

| Transition-Metal Catalysis | High selectivity, functional group tolerance | Pyrrole-based precursors, unsaturated esters |

| Biocatalysis | Mild reaction conditions, high enantioselectivity | Pro-chiral substrates, engineered enzymes |

Exploration of Undiscovered Reactivity Patterns

The presence of two carbonyl groups in the this compound structure suggests a rich and varied reactivity profile that awaits exploration. Future studies could investigate:

Reactions at the Carbonyl Groups: Investigating nucleophilic additions, condensations (e.g., Knoevenagel, aldol), and reductions to introduce molecular diversity.

Enolate Chemistry: Exploring the chemistry of the enolates that can be formed at the α-positions to the carbonyl groups, enabling alkylation, acylation, and other C-C bond-forming reactions.

Ring-Opening and Rearrangement Reactions: Studying the stability of the bicyclic system under various conditions (acidic, basic, thermal, photochemical) to uncover novel rearrangement pathways.

Advanced Applications in Catalysis and Method Development

Derivatives of this compound could serve as novel scaffolds for the development of new catalysts and synthetic methods. Potential applications include:

Ligand Development: Functionalized 1,2,3,5-tetrahydroindolizine-1,5-diones could act as chiral ligands for asymmetric catalysis, leveraging the rigid bicyclic framework for stereocontrol.

Organocatalysis: The core structure could be modified to incorporate catalytically active moieties, leading to new classes of organocatalysts for a range of organic transformations.

Interdisciplinary Research with Organic Synthesis and Computational Chemistry

The synergy between synthetic organic chemistry and computational chemistry will be crucial in advancing the understanding of this compound. Future interdisciplinary research could involve:

Reaction Mechanism Elucidation: Using computational tools to model reaction pathways, predict transition states, and understand the origins of selectivity in synthetic reactions. nih.gov

Prediction of Properties: Employing quantum mechanics-based calculations to predict the electronic, optical, and medicinal properties of novel derivatives, thereby guiding synthetic efforts. nih.gov

Rational Design of Functional Molecules: Combining synthetic accessibility with computational screening to design and synthesize this compound derivatives with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2,3,5-Tetrahydroindolizine-1,5-dione derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of similar heterocyclic systems (e.g., triazolo-triazines) are synthesized via multi-step reactions using precursors like nitrobenzoyl or chlorophenylacetyl compounds under ammonia-saturated ethanol or KOH-mediated conditions . For indolizine-dione derivatives, analogous protocols can be adapted by selecting appropriate carbonyl precursors (e.g., cyclic ketones or anhydrides) and optimizing reaction time/temperature. Reaction monitoring via TLC and purification via recrystallization (e.g., using ethanol or acetonitrile) are critical. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How should structural characterization of this compound be performed to resolve ambiguities in NMR and IR data?

- Methodological Answer : Use high-resolution ¹H/¹³C NMR (500 MHz+) to distinguish between regioisomers or tautomers. For example, carbonyl groups in the dione moiety typically show IR stretches at ~1700–1750 cm⁻¹, while NH protons in the indolizine ring appear as broad singlets at δ 8–10 ppm in DMSO-d₆ . X-ray crystallography is recommended for definitive stereochemical assignment. Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from dynamic effects; variable-temperature NMR (VT-NMR) can clarify such issues .

Q. What solvent systems and chromatographic techniques are suitable for purifying this compound analogs?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) effectively separates intermediates. For highly polar derivatives, reverse-phase HPLC (C18 column, methanol/water gradient) is preferable. Note that acidic or basic conditions during purification may hydrolyze sensitive functional groups; neutral pH buffers are advised .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbons). Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) assess steric accessibility. For example, the dione’s planar structure may favor nucleophilic attack at the less hindered carbonyl group. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., solvent/DMSO concentration, cell line variability). Standardize protocols:

- Use ≤0.1% DMSO in cell-based assays to avoid cytotoxicity.

- Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate sensitivity.

- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Use ¹⁸O-labeled H₂O or deuterated solvents to track hydrolysis of the dione moiety. LC-HRMS identifies degradation products (e.g., ring-opened dicarboxylic acids). Kinetic isotope effects (KIE) measured via comparative rates in H₂O vs. D₂O reveal rate-determining steps (e.g., proton transfer vs. bond cleavage) .

Data Analysis and Reporting

Table 1 : Key Analytical Parameters for this compound Derivatives

| Parameter | Typical Range/Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 260–305°C | DSC | |

| ¹H NMR (DMSO-d₆) | δ 2.5–3.5 (m, CH₂), δ 8.2 (s, NH) | 500 MHz NMR | |

| IR ν(C=O) | 1700–1750 cm⁻¹ | ATR-FTIR | |

| HPLC Retention Time | 8–12 min (C18, MeOH/H₂O) | Reverse-Phase HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.